2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 g/mol . This compound is characterized by its unique structure, which includes a chlorinated phenyl group and an oxazolo[4,5-b]pyridine moiety. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine typically involves the reaction of 2-chloro-3-methylphenylamine with a suitable oxazole derivative under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction parameters .
Chemical Reactions Analysis
2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular functions .
Comparison with Similar Compounds
2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
2-(3-Chloro-5-methylphenyl)oxazolo[4,5-b]pyridine: This compound has a similar structure but differs in the position of the chlorine and methyl groups.
2-(2-Chloro-4-methylphenyl)oxazolo[4,5-b]pyridine: Another structurally related compound with variations in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-chloro-3-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-8-4-2-5-9(11(8)14)13-16-12-10(17-13)6-3-7-15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTFQHPYTBRSLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577234 | |
Record name | 2-(2-Chloro-3-methylphenyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60772-55-6 | |
Record name | 2-(2-Chloro-3-methylphenyl)[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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